molecular formula C14H14ClN3O3 B8240335 methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate

methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate

Cat. No.: B8240335
M. Wt: 307.73 g/mol
InChI Key: NPLAUOYMYXVTFC-UHFFFAOYSA-N
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Description

methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate is a chemical compound that belongs to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Chloro Group: Chlorination of the pyridazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Esterification: The carboxylate ester group is formed through esterification using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a simpler structure.

    Pyrimidine: Another six-membered ring with nitrogen atoms at positions 1 and 3.

    Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness

methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chloro group, methoxyphenyl group, and carboxylate ester group makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

methyl 6-chloro-4-[(4-methoxyphenyl)methylamino]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-20-10-5-3-9(4-6-10)8-16-11-7-12(15)17-18-13(11)14(19)21-2/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLAUOYMYXVTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=NN=C2C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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